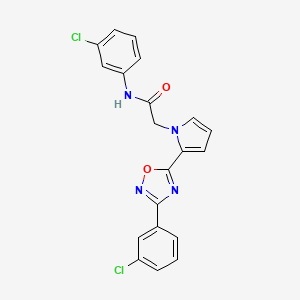

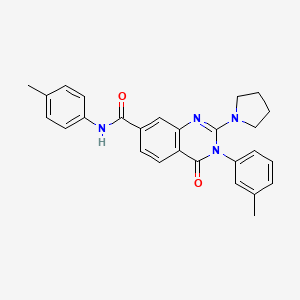

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the sulfanyl, amide, and methoxy groups. The exact synthesis process would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring system is planar due to the conjugation of the pi electrons. The presence of the sulfanyl, amide, and methoxy groups would introduce additional complexity to the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group might participate in hydrolysis or condensation reactions. The sulfanyl group could be oxidized to a sulfonyl group. The methoxy group might undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Antimicrobial Activity

Research on ring-substituted 8-hydroxyquinoline-2-carboxanilides, a class of compounds related to N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide, demonstrates significant antimicrobial properties. These compounds have been found to exhibit a strong cytotoxic effect on Desulfovibrio piger, a sulfate-reducing bacterium often isolated from patients with gastrointestinal diseases, hinting at potential applications in treating such conditions (Kushkevych et al., 2018).

Antihypertensive and Diuretic Properties

A study on N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, closely related to the compound of interest, found that these compounds exhibited noteworthy diuretic and antihypertensive activities. This suggests potential therapeutic applications for N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide in the treatment of hypertension and as a diuretic agent (Rahman et al., 2014).

Synthesis and Characterization for Pharmacological Studies

The synthesis and characterization of related quinoline derivatives have been a subject of interest for their potential in pharmacological applications. The process involves various chemical reactions and analytical techniques, which are essential for exploring their therapeutic properties. This includes research into their antimicrobial, antihypertensive, and possibly other pharmacological activities (Lu et al., 2021).

Antibacterial Activity

Novel 8-methoxyquinoline-2-carboxamide compounds, which are structurally similar to N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide, have shown effective antibacterial properties. These studies involve the design and synthesis of these compounds and their in vitro evaluation against various bacteria, indicating potential uses in treating bacterial infections (Qu et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(2-methoxyphenyl)-2-sulfanylidene-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-15-9-5-4-8-14(15)19-17(20)12-10-16(22)18-13-7-3-2-6-11(12)13/h2-10H,1H3,(H,18,22)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWQFOBCVUXWRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=S)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-sulfanylquinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2374522.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2374525.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)

![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)